molecular formula C12H17ClN4O B5774749 N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide

N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B5774749
M. Wt: 268.74 g/mol
InChI Key: GLKUAHDIGRHIII-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a chlorine atom and an acetamide group linked to a piperazine ring. Compounds of this nature are often explored for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate acetamide derivative.

    Coupling Reaction: The intermediate product is then reacted with 4-methylpiperazine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions, utilizing optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Explored for its potential as a biochemical probe or ligand.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.

    N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)propionamide: Contains a propionamide group.

Uniqueness

N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of both pyridine and piperazine rings. This combination may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O/c1-16-5-7-17(8-6-16)9-11(18)15-10-3-2-4-14-12(10)13/h2-4H,5-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKUAHDIGRHIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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